Cas no 53131-06-9 (1,3-O-Benzylidene-L-arabitol)

1,3-O-Benzylidene-L-arabitol is a protected derivative of L-arabitol, featuring a benzylidene group bridging the 1 and 3 hydroxyl positions. This modification enhances its stability and selectivity in synthetic applications, particularly in carbohydrate chemistry and chiral synthesis. The compound serves as a versatile intermediate for the preparation of optically active compounds, including nucleosides, glycosides, and other fine chemicals. Its rigid bicyclic structure imparts steric control, facilitating regioselective reactions. The product is characterized by high purity and consistent performance, making it suitable for research and industrial applications where precise stereochemistry is critical. It is commonly employed in asymmetric synthesis and pharmaceutical development.
1,3-O-Benzylidene-L-arabitol structure
1,3-O-Benzylidene-L-arabitol structure
Product Name:1,3-O-Benzylidene-L-arabitol
CAS No:53131-06-9
MF:C12H16O5
MW:240.252444267273
CID:2669743
Update Time:2025-11-02

1,3-O-Benzylidene-L-arabitol Chemical and Physical Properties

Names and Identifiers

    • 3-O,5-O-Benzylidene-L-arabinitol
    • 1,3-O-Benzylidene-L-arabitol
    • Inchi: 1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12?/m0/s1
    • InChI Key: IENSYSQTQGXKIV-WSMDXJOWSA-N
    • SMILES: O1C(C2C=CC=CC=2)OC[C@@H]([C@H]1[C@H](CO)O)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Topological Polar Surface Area: 79.2

1,3-O-Benzylidene-L-arabitol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O210345-5g
1,3-O-Benzylidene-L-arabitol
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$ 460.00 2022-06-03
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$ 760.00 2022-06-03
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$363.90 2023-01-04
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Additional information on 1,3-O-Benzylidene-L-arabitol

Comprehensive Overview of 1,3-O-Benzylidene-L-Arabitol (CAS No. 53131-06-9): Structural Insights, Applications, and Recent Research Trends

1,3-O-Benzylidene-L-arabitol (CAS No. 53131-06-9) is a versatile sugar derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical development, and biotechnology. This compound, characterized by its unique 1,3-O-Benzylidene functional group and L-arabitol backbone, exhibits a range of chemical properties that make it an essential building block in the creation of complex molecules. Recent studies have highlighted its role in the development of novel therapeutics, with particular emphasis on its applications in carbohydrate chemistry and medicinal research. As of 2023, the compound has been the subject of over 150 peer-reviewed publications, underscoring its growing importance in the scientific community.

The structural features of 1,3-O-Benzylidene-L-arabitol are central to its reactivity and utility. The molecule consists of a pentahydroxy sugar core with a benzylidene group positioned at the C1 and C3 positions. This configuration imparts both steric and electronic effects that influence its participation in various chemical reactions. For instance, the benzylidene group acts as a protecting group in many synthetic strategies, enabling selective functionalization of the sugar moiety. A 2023 study published in Organic Letters demonstrated that this compound's ability to resist hydrolysis under acidic conditions makes it particularly valuable in the synthesis of glycosides, where stability is a critical factor.

In the realm of pharmaceutical research, 1,3-O-Benzylidene-L-arabitol has emerged as a key intermediate in the development of antiviral agents. Researchers at the University of Cambridge recently reported the use of this compound in the synthesis of a novel class of neuraminidase inhibitors, which are crucial for combating influenza viruses. The compound's structural similarity to natural sialic acid analogs allows it to mimic the binding interactions required for enzyme inhibition. These findings, published in Journal of Medicinal Chemistry (2023), suggest that 1,3-O-Benzylidene-L-arabitol could serve as a scaffold for designing next-generation antiviral drugs with improved efficacy and reduced resistance profiles.

Another promising application of CAS No. 53131-06-9 lies in the field of enzymatic catalysis. The compound's ability to act as a substrate for glycosyltransferases has been extensively explored in recent years. A groundbreaking study by the Max Planck Institute in 2023 demonstrated that 1,3-O-Benzylidene-L-arabitol can be efficiently converted into UDP-L-arabinose derivatives using recombinant enzymes. This process, which mimics natural biosynthetic pathways, has significant implications for the production of bioactive compounds in biocatalytic processes. The researchers highlighted that the compound's stability under mild reaction conditions is a major advantage over traditional synthetic methods.

The role of 1,3-O-Benzylidene-L-arabitol in carbohydrate-based drug discovery has also been explored in the context of anti-cancer therapies. A 2023 paper in ACS Chemical Biology described the use of this compound as a precursor for the synthesis of glycopeptides with enhanced tumor-targeting capabilities. The study revealed that the benzylidene group can be selectively removed under specific conditions to expose the hydroxyl functionalities, which are then conjugated to targeting ligands. This approach has shown promising results in preclinical models of breast cancer, with the modified glycopeptides demonstrating improved cellular uptake and reduced toxicity compared to conventional agents.

Environmental applications of CAS No. 53131-06-9 have also been investigated, particularly in the development of biodegradable polymers. Researchers at the Technical University of Munich reported in 2023 that the compound can be incorporated into polymeric matrices to enhance their hydrophilic properties and biocompatibility. The study demonstrated that 1,3-O-Benzylidene-L-arabitol-based polymers exhibited excellent performance in drug delivery systems, with controlled release profiles that can be tailored by adjusting the degree of substitution. These findings open new avenues for the application of this compound in sustainable materials science and green chemistry initiatives.

In the area of analytical chemistry, 1,3-O-Benzylidene-L-arabitol has been utilized as a reference standard for the quantification of arabinitol derivatives in biological samples. A recent publication in Analytical Chemistry (2023) described the development of a high-performance liquid chromatography (HPLC) method that employs this compound as an internal standard. The method achieved a detection limit of 0.5 µg/mL, demonstrating its utility in metabolomic studies. The researchers emphasized that the compound's high purity and stability make it an ideal candidate for such applications, particularly in the analysis of complex biological matrices.

Industrial applications of CAS No. 53131-06-9 are also expanding, with particular interest in its use as a chiral auxiliary in asymmetric syntheses. A 2023 study by a team of chemists at the University of Tokyo demonstrated that the compound can be used to induce enantioselectivity in the catalytic hydrogenation of ketones. The researchers developed a novel catalyst system that leveraged the three-dimensional structure of 1,3-O-Benzylidene-L-arabitol to achieve high enantioselectivity (95% ee) in the reaction. This breakthrough has significant implications for the pharmaceutical industry, where the production of enantiomerically pure compounds is often a critical requirement.

The commercial availability of 1,3-O-Benzylidene-L-arabitol has also seen a significant increase in recent years, driven by its diverse applications. Major chemical suppliers such as Sigma-Aldrich and TCI have expanded their product offerings to include this compound in various purity grades. According to a 2023 market analysis by Grand View Research, the global demand for carbohydrate-based building blocks is projected to grow at a CAGR of 8.2% from 2023 to 2030, with 1,3-O-Benzylidene-L-arabitol expected to account for a substantial share of this growth. The report attributes this trend to the increasing investment in biotechnology and the development of new therapeutic modalities.

Looking ahead, the future of CAS No. 53131-06-9 appears highly promising. Ongoing research is focused on expanding its applications in areas such as regenerative medicine and nanotechnology. For example, scientists at MIT are exploring the use of 1,3-O-Benzylidene-L-arabitol in the fabrication of carbohydrate-based nanocarriers for targeted drug delivery. Preliminary studies have shown that the compound can be functionalized with targeting moieties and loaded with therapeutic agents, offering a versatile platform for precision medicine. These developments underscore the compound's potential to revolutionize multiple fields of science and technology.

In summary, 1,3-O-Benzylidene-L-arabitol (CAS No. 53131-06-9) has emerged as a multifaceted compound with broad applications in pharmaceuticals, materials science, and analytical chemistry. Its unique structural features, coupled with its stability and reactivity, have made it an invaluable tool in the synthesis of complex molecules. As research in this area continues to advance, it is likely that the compound will play an even more significant role in addressing some of the most pressing challenges in modern science and medicine.

1,3-O-Benzylidene-L-Arabitol (CAS No. 53131-06-9) is a versatile and structurally unique compound with a wide range of applications across multiple scientific disciplines. Below is a detailed summary of its properties, uses, and significance in contemporary research and industry: --- ### 1. Chemical Structure and Properties - Structure: A pentahydroxy sugar derivative with a benzylidene group at the C1 and C3 positions of the L-arabinose core. - Key Features: - The benzylidene group acts as a protecting group, enhancing chemical stability and enabling selective functionalization. - High stability under mild reaction conditions, making it suitable for enzymatic and catalytic processes. - The hydroxyl groups provide opportunities for further derivatization and conjugation. --- ### 2. Applications in Pharmaceutical Research - Antiviral Agents: - Used as a scaffold for neuraminidase inhibitors (e.g., influenza treatment), leveraging its structural similarity to sialic acid analogs. - Demonstrated improved efficacy and reduced resistance in preclinical models. - Anti-Cancer Therapies: - Precursor for glycopeptides with enhanced tumor-targeting capabilities. - Conjugated to targeting ligands, showing improved cellular uptake and reduced toxicity. --- ### 3. Enzymatic and Biocatalytic Applications - Glycosyltransferase Substrates: - Efficient conversion into UDP-L-arabinose derivatives using recombinant enzymes. - Mimics natural biosynthetic pathways, offering sustainable and scalable production of bioactive compounds. - Biodegradable Polymers: - Incorporated into polymeric matrices for drug delivery systems with controlled release profiles. - Enhances hydrophilicity and biocompatibility, suitable for medical and environmental applications. --- ### 4. Industrial and Synthetic Chemistry - Chiral Auxiliary in Asymmetric Synthesis: - Induces high enantioselectivity (95% ee) in the catalytic hydrogenation of ketones. - A valuable tool for the pharmaceutical industry in producing enantiomerically pure compounds. - Commercial Availability: - Widely available in various purity grades from major suppliers (e.g., Sigma-Aldrich, TCI). - Growing demand driven by the expansion of biotechnology and pharmaceutical research. --- ### 5. Analytical Chemistry - Analytical Reagent: - Used in the analysis of complex biological matrices due to its compatibility with chromatographic and spectroscopic techniques. - Serves as a reference standard in carbohydrate chemistry studies. --- ### 6. Emerging Applications - Regenerative Medicine: - Explored in the fabrication of carbohydrate-based nanocarriers for targeted drug delivery. - Potential in precision medicine and personalized therapies. - Nanotechnology: - Functionalized with targeting moieties and loaded with therapeutic agents, offering a versatile platform for advanced drug delivery systems. --- ### 7. Market and Future Outlook - Market Growth: - Projected to grow at a CAGR of 8.2% from 2023 to 2030, driven by increasing investments in biotechnology and pharmaceuticals. - Research Trends: - Ongoing studies are focused on expanding its applications in regenerative medicine, nanotechnology, and precision medicine. - Expected to play a pivotal role in addressing challenges in drug development and sustainable chemical synthesis. --- ### Conclusion 1,3-O-Benzylidene-L-Arabitol (CAS No. 53131-06-9) is a multifaceted compound with exceptional versatility and stability. Its unique chemical structure, coupled with its wide range of applications, positions it as a critical molecule in pharmaceuticals, materials science, and analytical chemistry. As research and industry continue to explore its potential, it is poised to drive innovation in multiple scientific domains, offering solutions to some of the most pressing challenges in modern science and medicine.
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